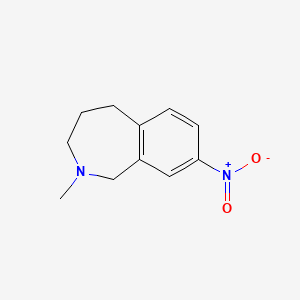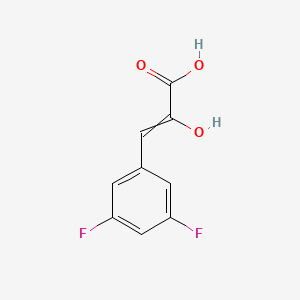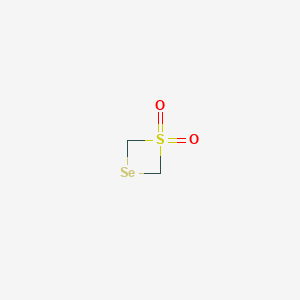![molecular formula C12H12O5 B12633040 3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde CAS No. 918814-58-1](/img/structure/B12633040.png)
3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde is an organic compound with a complex structure that includes acetyl, dihydroxy, and prop-2-en-1-yloxy functional groups attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde typically involves multiple steps. One common method includes the reaction of 2,4-dihydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-en-1-yloxy group. This is followed by acetylation using acetic anhydride to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzoic acid.
Reduction: 3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Potential use in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s hydroxyl and aldehyde groups may form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the acetyl group may participate in acetylation reactions, modifying the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxybenzaldehyde: Lacks the acetyl and prop-2-en-1-yloxy groups.
3-Acetyl-2,4-dihydroxybenzaldehyde: Lacks the prop-2-en-1-yloxy group.
3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde: Contains a methoxy group instead of the prop-2-en-1-yloxy group.
Uniqueness
3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde is unique due to the presence of both the acetyl and prop-2-en-1-yloxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
918814-58-1 |
|---|---|
Fórmula molecular |
C12H12O5 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
3-acetyl-2,4-dihydroxy-6-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C12H12O5/c1-3-4-17-10-5-9(15)11(7(2)14)12(16)8(10)6-13/h3,5-6,15-16H,1,4H2,2H3 |
Clave InChI |
WSUSDIQGWFYTHW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(C=C1O)OCC=C)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632973.png)
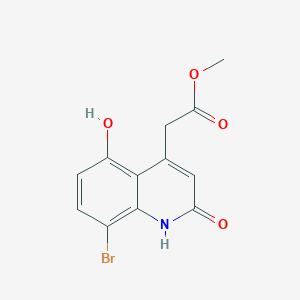
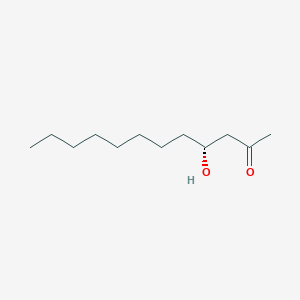
amine](/img/structure/B12632979.png)
![3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632989.png)


![4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12633014.png)
![5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12633017.png)
